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Abstract

Glafenine, an anthranilic acid derivative, was formerly marketed as a non-steroidal anti-
inflammatory drug (NSAID) for the management of pain. Despite its analgesic efficacy,
glafenine was withdrawn from the market in numerous countries due to a concerning safety
profile, primarily characterized by a high incidence of anaphylactic reactions and severe
nephrotoxicity. This technical guide provides an in-depth review of the historical use of
glafenine, its pharmacological mechanism of action, and a detailed analysis of the adverse
effects that led to its withdrawal. Quantitative data from key clinical and epidemiological studies
are summarized, and the methodologies of pivotal preclinical and clinical investigations are
described. Furthermore, signaling pathways and experimental workflows are visualized to
provide a comprehensive understanding of this withdrawn drug.

Historical Therapeutic Use

Glafenine was introduced as a non-narcotic analgesic for the relief of various types of pain.[1]
It was prescribed for conditions ranging from headache and dental pain to musculoskeletal pain
and dysmenorrhea. The typical adult dosage was 200-400 mg taken three to four times daily.[2]

Mechanism of Action
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Glafenine exerts its analgesic and anti-inflammatory effects primarily through the inhibition of
cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins from
arachidonic acid.[3][4] Prostaglandins are lipid compounds that mediate inflammation, pain,
and fever. Glafenine is a non-selective inhibitor of both COX-1 and COX-2.[3] The inhibition of
COX enzymes reduces the production of prostaglandins, thereby alleviating pain and
inflammation.[3]

Recent research has further elucidated glafenine's interaction with the arachidonic acid
pathway, confirming that its mechanism of action for some of its effects is via COX-2 inhibition,
which prevents the conversion of arachidonic acid to prostaglandin E2 (PGE2).
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Glafenine's inhibition of the arachidonic acid pathway.

Reasons for Withdrawal

The widespread use of glafenine was curtailed due to an unacceptable risk of severe adverse
drug reactions. The two primary reasons for its withdrawal were a high incidence of
anaphylaxis and significant nephrotoxicity.

Anaphylactic Reactions

A pivotal epidemiological study conducted in the Netherlands highlighted the disproportionately
high risk of anaphylaxis associated with glafenine compared to other analgesics. This study
was instrumental in the decision by regulatory authorities to withdraw the drug.

Table 1: Summary of Findings from the Dutch Epidemiological Study on Glafenine-Associated
Anaphylaxis
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Parameter Finding
Study Period 1981
Total Registered Cases of Anaphylaxis 166
Cases with Sufficient Clinical Details 120

Confirmed Anaphylaxis Cases

107 (90 probable, 17 possible)

Drug-Induced Anaphylaxis

76% of confirmed cases

Glafenine as the Cause

36% of drug-induced anaphylaxis admissions

Relative Risk of Severe Anaphylaxis

Glafenine vs. Indomethacin

11.7 - 19.3 fold higher

Glafenine vs. Oral Penicillins

13.4 - 20.2 fold higher

Data from Stricker et al., 1991.

Clinical Presentation of Anaphylaxis: The study reported the following clinical manifestations in

confirmed cases of anaphylaxis:

e Hypotension: 74%

e Dyspnoea: 32%

o Skin reactions (urticaria, erythema, angioedema): 58%
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Data Collection (1981)
All Dutch general and academic hospitals
Registered cases of generalized anaphylaxis (N=166)

y

Review of Clinical Details (N=120)

y

Classification of Anaphylaxis
- Probable (n=90)
- Possible (n=17)
- Unlikely (n=13)

:

Causality Assessment
- Drug-induced (76%)

- Other causes

Glafenine Implication Relative Risk Estimation
36% of drug-induced cases (Based on reimbursement data)

Conclusion
Significantly higher risk of anaphylaxis with glafenine

Click to download full resolution via product page

Workflow of the Dutch epidemiological study on glafenine.

Nephrotoxicity

Glafenine was also strongly associated with acute renal failure (ARF), primarily through acute

interstitial nephritis (AIN) and acute tubular necrosis (ATN). A prospective collaborative study in
France provided significant data on this adverse effect.

Table 2: Glafenine-Associated Acute Renal Failure from a Prospective Collaborative Study
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Parameter Finding
Study Duration 1 year
Total Patients with Drug-Associated ARF 398

ARF Cases Associated with Analgesics/INSAIDs 147 (36.9%)

ARF Cases Attributed to Glafenine 79

ARF Cases Attributed to other NSAIDs 62

Renal Biopsy Findings in 34 Patients

Acute Tubular Necrosis (ATN) 20

Acute Interstitial Nephritis (AIN) 9

Patient Outcomes

Full or partial recovery of renal function All patients in the glafenine group

Permanent renal damage More frequent in patients with AIN

Data from Kleinknecht et al., 1986.

The proposed mechanism for a significant portion of glafenine-induced nephrotoxicity is the
precipitation of its metabolites in the renal tubules, leading to obstruction and subsequent renal
damage. This is a form of crystal nephropathy.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1671574?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671574?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Glafenine Administration

l

Hepatic Metabolism

'

Glafenine Metabolites

:

Renal Excretion

l

Supersaturation in Tubular Fluid

Intratubular Precipitation
(Crystal Formation)

Interstitial Inflammation Direct Tubular Cell Injury
(Acute Interstitial Nephritis) (Acute Tubular Necrosis)

Tubular Obstruction

Acute Renal Failure

Click to download full resolution via product page

Proposed mechanism of glafenine-induced nephrotoxicity.

Experimental Protocols
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Dutch Epidemiological Study on Anaphylaxis (Stricker et
al., 1991)

o Study Design: A retrospective, nationwide observational study.

o Data Source: A central hospital diagnosis system in the Netherlands, collecting data from all
general and academic hospitals for the year 1981.

o Case Identification: All hospital admissions with a diagnosis of generalized anaphylaxis were
identified.

o Data Collection: Detailed clinical information was requested from the treating physicians for
each identified case.

e Case Definition:

o Probable Anaphylaxis: Reaction within 60 minutes of exposure involving circulatory,
respiratory, skin, or gastrointestinal systems.

o Possible Anaphylaxis: Symptoms consistent with anaphylaxis occurring within 120 minutes
of exposure.

o Causality Assessment: The cause of anaphylaxis was determined based on the clinical
history and temporal relationship with exposure to potential triggers.

o Relative Risk Calculation: The risk of severe anaphylaxis to glafenine was estimated and
compared to indomethacin and oral penicillins using reimbursement data as a proxy for drug
utilization.

Preclinical Model of Glafenine-Induced Acute Renal
Failure (Deraedt et al., 1980)

o Animal Model: Male Wistar rats and Brattleboro rats with diabetes insipidus.

o Drug Administration: A single high dose of glafenine (800 mg/kg) was administered by
gastric gavage.
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 Induction of ARF: This dose was shown to induce non-oliguric, reversible acute renal failure.

o Key Pathological Finding: The study identified intratubular deposits within the medullary
collecting ducts.

o Experimental Interventions:

o To investigate the role of tubular obstruction, a state of high water and solute diuresis was
induced in some animals through:

» Furosemide infusion in Wistar rats.
» High salt intake in Brattleboro rats.
e Outcome Measures:
o Intratubular hydrostatic pressure was measured.
o Urinary excretion of prostaglandin E2 (PGE2) was quantified.
o Renal function parameters (e.g., blood urea nitrogen, creatinine) were assessed.

e Main Conclusion: The study concluded that tubular obstruction played a prominent role in the
pathophysiology of glafenine-induced ARF in this rat model, and that this obstruction could
be prevented by maintaining a high fluid and solute diuresis.

Regulatory Timeline and Withdrawal

The concerns over the safety of glafenine led to a series of regulatory actions culminating in its
withdrawal from many markets.

o December 1989: The use of glafenine was restricted in European Member States to non-
renewable prescriptions, and precautionary measures were added to the product
information.

o December 1990: Belgian and Luxembourg authorities withdrew the marketing authorization

for glafenine.
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e January 1992: The Committee for Proprietary Medicinal Products (CPMP) of the European
Economic Community, after reviewing the safety data, including the Dutch epidemiological
study, issued an opinion that the benefit/risk ratio of glafenine was negative and
recommended the withdrawal of its marketing authorization.

Conclusion

Glafenine serves as a significant case study in pharmacovigilance. While it was an effective
analgesic, its use was associated with an unacceptably high risk of severe and life-threatening
adverse reactions, namely anaphylaxis and acute renal failure. The withdrawal of glafenine
underscores the importance of post-marketing surveillance in identifying rare but serious
adverse drug reactions that may not be apparent in pre-marketing clinical trials. The detailed
investigation of its adverse effects, particularly through well-designed epidemiological and
preclinical studies, provided the crucial evidence for its removal from the market and continues
to inform our understanding of drug-induced hypersensitivity and nephrotoxicity. For drug
development professionals, the story of glafenine is a stark reminder of the critical need for a
thorough evaluation of a drug's safety profile throughout its lifecycle.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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